![molecular formula C26H42N4O13 B586760 6'-N-(Benzyloxycarbonyl)kanamycin A Sulfate CAS No. 40372-09-6](/img/structure/B586760.png)
6'-N-(Benzyloxycarbonyl)kanamycin A Sulfate
Overview
Description
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is a chemical compound used in scientific research . It is used in the synthesis of Amikacin derivatives . The molecular formula is C26H42N4O13 and the molecular weight is 618.63 .
Synthesis Analysis
The synthesis of 6"-deoxykanamycin A analogues with additional protonatable groups (amino-, guanidino or pyridinium) has been reported . The tetra-N-protected-6"-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A was shown to interact with a weak nucleophile, pyridine, resulting in the formation of the corresponding pyridinium derivative .Molecular Structure Analysis
The molecular structure of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is complex, with a molecular formula of C26H42N4O13 . It contains multiple functional groups, including a benzyloxycarbonyl group attached to the kanamycin molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate include the interaction of tetra-N-Boc-6"-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A with ethanolamine, followed by Boc-deprotection by the treatment with TFA .Physical And Chemical Properties Analysis
6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate is a white solid . It is soluble in water . The boiling point is 916.3±65.0°C at 760 mmHg, the melting point is 179°C (dec.), and the density is 1.56±0.1 g/cm3 .Scientific Research Applications
Antibacterial Properties
Aminoglycosides, the class of antibiotics to which kanamycin A belongs, have a broad spectrum of antimicrobial activity, making them effective against many different types of bacteria . The 6"-modified kanamycin A derivatives, including the 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate, have been synthesized and tested for their biological activities . These modifications have shown promising results in the development of new antibacterial agents with reduced resistances .
Drug Discovery
The compound is used in drug discovery, particularly in the development of new antibacterial agents . The modifications at the 6"-position of kanamycin A with protonatable groups have shown potential for further development .
Antibacterial Studies
The compound is used in antibacterial studies. For instance, introducing a guanidine residue led to a compound with improved activity against S. aureus . Most of the obtained 6"-modified kanamycin A derivatives were less influenced by the resistant mechanism associated with mutations of the elongation factor G than the parent kanamycin A .
Protein Synthesis Research
The compound is also used in protein synthesis research. The perplexity and burstiness of the compound aid in diverse applications such as protein synthesis.
Mechanism of Action
Target of Action
The primary target of 6’-N-(Benzyloxycarbonyl)kanamycin A Sulfate, also known as Kanamycin, is the bacterial 30S ribosomal subunit . This compound binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . These targets play a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Kanamycin works by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA . This interaction interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . As a result, the bacterium is unable to synthesize proteins vital to its growth .
Biochemical Pathways
The biochemical pathway affected by Kanamycin is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, Kanamycin disrupts the normal reading of t-RNA, leading to the production of faulty proteins . This disruption in protein synthesis ultimately inhibits bacterial growth .
Result of Action
The result of Kanamycin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Kanamycin prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Action Environment
The action of Kanamycin can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on Kanamycin’s antibacterial activity . Additionally, the pH and ion concentration of the environment can affect the stability and efficacy of Kanamycin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[[(3S,6R)-6-[(3S,4R,6S)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O13/c27-11-6-12(28)23(21(37)22(11)42-24-18(34)15(29)16(32)14(8-31)41-24)43-25-20(36)19(35)17(33)13(40-25)7-30-26(38)39-9-10-4-2-1-3-5-10/h1-5,11-25,31-37H,6-9,27-29H2,(H,30,38)/t11-,12+,13?,14?,15+,16-,17-,18?,19?,20?,21?,22+,23?,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGFIHSSLBJYBS-OBFUEHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)OCC3=CC=CC=C3)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CNC(=O)OCC3=CC=CC=C3)O)O)O)O)O[C@@H]4C([C@H]([C@@H](C(O4)CO)O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747126 | |
Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-{[(benzyloxy)carbonyl]amino}-6-deoxy-alpha-D-glycero-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-N-(Benzyloxycarbonyl)kanamycin A Sulfate | |
CAS RN |
40372-09-6 | |
Record name | (3S,4R,6S)-4,6-Diamino-3-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-2-hydroxycyclohexyl 6-{[(benzyloxy)carbonyl]amino}-6-deoxy-alpha-D-glycero-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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